Ir-Catalyzed C–H Borylation: Boc vs. TIPS Protection — Comparable Regioselectivity with Economic and Synthetic Advantages
In Ir-catalyzed C–H borylation of N-protected pyrroles, both N-Boc-pyrrole and N-TIPS-pyrrole direct borylation exclusively to the 3-position with effectively complete regioselectivity [1]. However, the Boc group offers clear practical advantages: it is economical, robust under reaction conditions, and readily removable via thermolysis or acidolysis, whereas the trimethylsilyl (TMS) analog is impractical due to N–SiMe3 bond hydrolysis [1]. For N-Boc-pyrrole, the reaction proceeds smoothly with reproducible yields; at 100 g scale using 1.25 equiv pinacolborane and 0.5 mol% Ir catalyst, product was obtained in 85% yield [1]. This establishes the Boc-protected dihydropyrrole scaffold as a scalable, cost-effective platform for accessing 3-borylated pyrroles—a key motif in cross-coupling chemistry.
| Evidence Dimension | Regioselectivity and yield in Ir-catalyzed C–H borylation |
|---|---|
| Target Compound Data | Complete regioselectivity for 3-position; 85% yield at 100 g scale with 1.25 equiv HBPin, 0.5 mol% Ir catalyst |
| Comparator Or Baseline | N-TIPS-pyrrole: effectively complete regioselectivity for 3-position (quantitative yield data not reported for direct 100 g scale comparison); N-TMS-pyrrole: impractical due to N–SiMe3 bond hydrolysis under reaction conditions |
| Quantified Difference | Boc protection achieves same regiochemical control as TIPS but with lower cost, greater robustness, and easier deprotection. TMS protection fails entirely under these conditions. |
| Conditions | Ir-catalyzed C–H borylation with pinacolborane (HBPin); solvent and temperature conditions as reported in Preshlock et al., J. Org. Chem. 2009 |
Why This Matters
For procurement teams sourcing building blocks for C–H functionalization workflows, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate offers a unique combination of reliable 3-position regiocontrol and scalable performance that less economical or less stable N-protecting groups cannot provide.
- [1] Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E. Jr., & Smith, M. R. III. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of Organic Chemistry, 74(23), 9038-9041. doi:10.1021/jo901822b View Source
